Cas no 1253791-76-2 ((S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane)

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 化学的及び物理的性質
名前と識別子
-
- (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane
- Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
- D92847
- 1253791-76-2
- benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
- tert-butyl N-[(2S)-1-{[(benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propan-2-yl]carbamate
- [(2S)-2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-3-[4-BROMOPHENYL]PROPYL]-CARBAMIC ACID PHENYLMETHYL ESTER
- benzyl N-[(2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propyl]carbamate
- AKOS024256216
- AS-74908
-
- MDL: MFCD09271803
- インチ: InChI=1S/C22H27BrN2O4/c1-22(2,3)29-21(27)25-19(13-16-9-11-18(23)12-10-16)14-24-20(26)28-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)(H,25,27)/t19-/m0/s1
- InChIKey: IXCKRJMUZKTJOR-IBGZPJMESA-N
- ほほえんだ: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 179.095
- どういたいしつりょう: 179.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 30.5A^2
じっけんとくせい
- 密度みつど: 1.30±0.06 g/cm 3(予測値)
- ふってん: 598.8±50.0°C(予測)
- PSA: 30.49000
- LogP: 5.59310
(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D963400-250mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 250mg |
$1510 | 2024-06-08 | |
eNovation Chemicals LLC | D963400-25mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 25mg |
$240 | 2024-06-08 | |
1PlusChem | 1P000O2I-100mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 100mg |
$760.00 | 2024-07-09 | |
eNovation Chemicals LLC | D963400-100mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 100mg |
$755 | 2025-02-26 | |
eNovation Chemicals LLC | D963400-250mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 250mg |
$1510 | 2025-02-25 | |
A2B Chem LLC | AA30394-25mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 25mg |
$260.00 | 2024-04-20 | |
eNovation Chemicals LLC | D963400-25mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 25mg |
$240 | 2025-02-26 | |
1PlusChem | 1P000O2I-25mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 25mg |
$245.00 | 2024-07-09 | |
1PlusChem | 1P000O2I-250mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 250mg |
$1473.00 | 2024-07-09 | |
A2B Chem LLC | AA30394-100mg |
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |
1253791-76-2 | 95% | 100mg |
$876.00 | 2024-04-20 |
(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propaneに関する追加情報
Comprehensive Analysis of (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane (CAS No. 1253791-76-2)
(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane (CAS No. 1253791-76-2) is a chiral protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features dual protection with Cbz (Carbobenzoxy) and Boc (tert-butoxycarbonyl) groups, making it a versatile building block for asymmetric synthesis. Its 4-bromophenyl side chain enhances its applicability in cross-coupling reactions, a topic gaining traction in drug discovery and material science.
The rising demand for chiral intermediates like this compound aligns with trends in personalized medicine and targeted therapies. Researchers frequently search for "Boc-Cbz protected amino acids" or "4-bromo phenylalanine derivatives," reflecting its relevance in peptide modifications. Its stereospecificity (S-configuration) is critical for bioactive peptide design, addressing queries about "enantioselective synthesis"—a hot topic in green chemistry forums.
From a synthetic chemistry perspective, the compound’s bromine substituent enables palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, frequently discussed in organic chemistry communities. Its stability under solid-phase peptide synthesis (SPPS) conditions makes it ideal for high-throughput screening—a key focus in AI-driven drug development.
Analytical data for CAS No. 1253791-76-2 often highlight its HPLC purity (>98%) and NMR consistency, meeting stringent requirements for GMP-compliant production. Discussions around "scalable chiral synthesis" or "protecting group strategies" further underscore its industrial significance. The compound’s logP value and solubility profile are also analyzed in ADMET studies, linking to trending searches on "peptide drug bioavailability."
In academic research, this derivative is pivotal for studying protein-protein interactions and enzyme inhibitors. Its 4-bromophenyl moiety is often explored in fluorescence labeling applications, resonating with queries about "bioconjugation techniques." The dual-protection strategy (Cbz/Boc) also addresses FAQs on "orthogonal deprotection" in multistep syntheses.
Environmental and sustainability metrics are increasingly applied to such compounds. Researchers evaluate atom economy and waste reduction in its synthesis—topics mirrored in searches like "green peptide chemistry." Regulatory-compliant documentation (e.g., REACH) is another focal point, aligning with industry demands for transparent supply chains.
In summary, (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane exemplifies the intersection of chiral technology and functional group diversity. Its utility spans medicinal chemistry, bioconjugation, and catalysis, making it a staple in modern chemical libraries. As computational chemistry tools evolve, this compound’s role in virtual screening pipelines is poised to expand further.
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